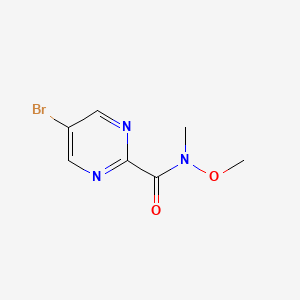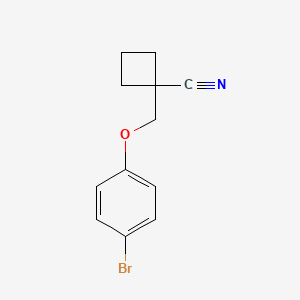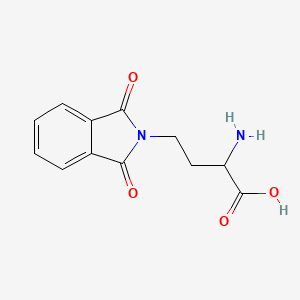
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group and a phthalimide moiety attached to a butanoic acid backbone. It is often studied for its potential pharmacological properties and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the reaction of γ-aminobutyric acid (GABA) with phthalimide under anhydrous conditions. The reaction is carried out at high temperatures, and the product is confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction between GABA and phthalimide. The reaction mixture is typically stirred and heated to ensure complete conversion to the desired product .
化学反应分析
Types of Reactions
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with various substituted amines using coupling reagents like DCC.
Common Reagents and Conditions
DCC (Dicyclohexylcarbodiimide): Used as a coupling reagent to facilitate the reaction between GABA and phthalimide.
Anhydrous Conditions: Essential to prevent hydrolysis and ensure the purity of the product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which are often studied for their pharmacological properties .
科学研究应用
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the synthesis of various pharmacologically active compounds.
作用机制
The mechanism of action of 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to interact with receptor sites in the central nervous system, potentially modulating neurotransmitter activity and exhibiting anticonvulsant effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence GABAergic signaling .
相似化合物的比较
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: A related compound with similar structural features.
4-(5-Amino-1,3-dioxoisoindolin-2-yl)butanoic acid: Another derivative with potential pharmacological applications.
Uniqueness
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is unique due to its specific combination of an amino group and a phthalimide moiety, which imparts distinct chemical and pharmacological properties. Its potential anticonvulsant activity and role in organic synthesis make it a valuable compound for further research .
属性
IUPAC Name |
2-amino-4-(1,3-dioxoisoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6,13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZAFSIRPJBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
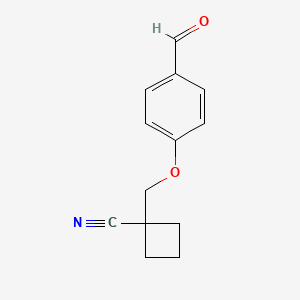
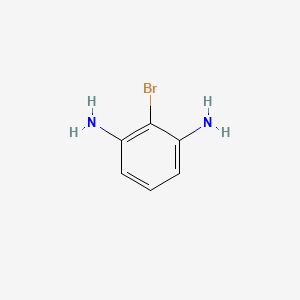
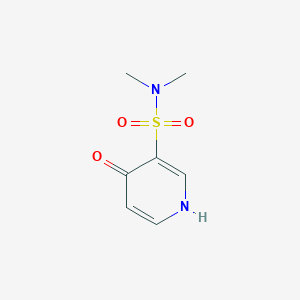
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)

![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)
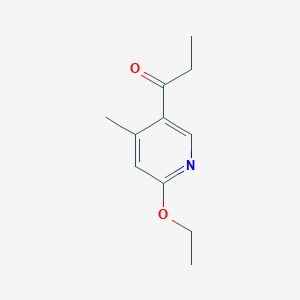
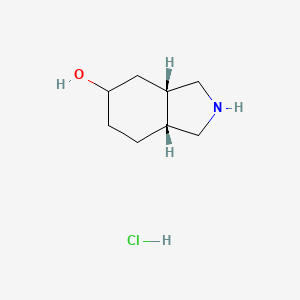
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)

